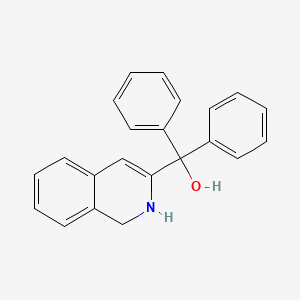

Isoquinoline-3-yl diphenyl methanol

Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic Chemistry

The isoquinoline scaffold is a prominent heterocyclic aromatic compound that is a structural isomer of quinoline. rsc.org First isolated from coal tar in 1885, this nitrogen-containing bicyclic system is a cornerstone in medicinal chemistry and natural product synthesis. pharmaguideline.comthieme-connect.de Its derivatives are abundant in nature, forming the core of numerous alkaloids, including papaverine (B1678415) and morphine. thieme-connect.de

The significance of the isoquinoline framework stems from its wide array of pharmacological activities. rsc.org Research has demonstrated that isoquinoline derivatives exhibit properties such as:

Anticancer rsc.org

Antimicrobial rsc.org

Anti-inflammatory rsc.org

Anesthetic pharmaguideline.com

Antihypertensive pharmaguideline.com

The versatility of the isoquinoline ring allows for substitutions at various positions, leading to a diverse range of chemical entities with distinct biological profiles. nih.gov Modern synthetic methods, including metal-catalyzed cross-coupling and multicomponent reactions, have further expanded the accessibility and diversity of isoquinoline derivatives for drug discovery and material science. organic-chemistry.org

The Tertiary Alcohol Moiety in Diphenyl Methanol (B129727) Derivatives: Research Context

The diphenyl methanol core, also known as benzhydrol, is a diaryl alcohol. wikipedia.org The specific compound , Isoquinoline-3-yl diphenyl methanol, features a tertiary alcohol, where the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms (the two phenyl rings and the C3 of the isoquinoline).

In the broader context of medicinal chemistry, the inclusion of a tertiary alcohol group can have significant implications for a molecule's properties. Tertiary alcohols are generally more resistant to metabolic oxidation compared to primary and secondary alcohols. This increased metabolic stability can be an advantageous feature in drug design. Furthermore, the steric bulk of the two phenyl groups and the isoquinoline ring surrounding the hydroxyl group in Isoquinoline-3-yl diphenyl methanol would likely influence its reactivity and interactions with biological targets.

Diphenylmethanol (B121723) and its derivatives are utilized in the synthesis of various pharmaceuticals, including antihistamines and antihypertensive agents. wikipedia.org The parent compound, diphenylmethanol, can be synthesized through methods like the Grignard reaction or the reduction of benzophenone (B1666685). wikipedia.org However, specific synthetic routes documented for Isoquinoline-3-yl diphenyl methanol are not available in the reviewed literature.

Positioning Isoquinoline-3-yl Diphenyl Methanol in Chemical Research Landscapes

Currently, Isoquinoline-3-yl diphenyl methanol is primarily cataloged as a chemical for research use, available from various commercial suppliers. scbt.com There is a lack of published studies that investigate its specific biological activities, potential therapeutic applications, or utility as a synthetic intermediate.

Given the established importance of both the isoquinoline scaffold and the diphenyl methanol moiety, one could hypothesize potential research avenues for this compound. It could be explored as a candidate in anticancer or antimicrobial screening programs, leveraging the known bioactivities of isoquinolines. The tertiary alcohol and the bulky phenyl groups might confer unique solubility, metabolic, or target-binding properties.

However, without dedicated research, its position in the chemical research landscape remains that of an underexplored molecule with theoretical potential based on its structural components. The absence of data on its synthesis, reactivity, and biological profile means it has not yet been established as a significant player in any specific field of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C22H19NO |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

1,2-dihydroisoquinolin-3-yl(diphenyl)methanol |

InChI |

InChI=1S/C22H19NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-15,23-24H,16H2 |

InChI Key |

VHJMCOPLIOUGOE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C=C(N1)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Synthetic Methodologies for Isoquinoline 3 Yl Diphenyl Methanol and Analogues

Established Synthetic Routes to the Isoquinoline (B145761) Core

The isoquinoline framework is a prominent structural motif in numerous natural products and pharmacologically active compounds. mdpi.com Consequently, a variety of synthetic methods for its construction have been developed, ranging from classic name reactions to modern metal-catalyzed processes.

Several foundational reactions in organic chemistry provide reliable access to the isoquinoline core and its reduced derivatives. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative.

Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic conditions. nrochemistry.comwikipedia.org The process is an intramolecular electrophilic aromatic substitution that initially yields a 3,4-dihydroisoquinoline. organic-chemistry.orgpharmaguideline.com This intermediate can then be dehydrogenated (aromatized) to the corresponding isoquinoline using a catalyst such as palladium. pharmaguideline.com The reaction is particularly effective when the aromatic ring contains electron-donating groups. nrochemistry.com

Pictet-Spengler Reaction: A versatile and widely used method, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic catalysis to form a tetrahydroisoquinoline. name-reaction.comnumberanalytics.commdpi.com This reaction is a special case of the Mannich reaction and is highly valuable for the synthesis of alkaloids and related compounds. organicreactions.org The cyclization generally proceeds under mild conditions, especially if the aryl ring is activated with electron-donating substituents. pharmaguideline.com

Pomeranz-Fritsch Reaction: Also known as the Pomeranz–Fritsch cyclization, this method involves the acid-catalyzed synthesis of isoquinoline from a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The reaction proceeds in two main stages: the formation of the Schiff base (benzalaminoacetal) and a subsequent acid-catalyzed ring closure with the elimination of alcohol to form the aromatic isoquinoline ring. numberanalytics.comorganicreactions.org This method offers a route to isoquinolines with substitution patterns that can be difficult to achieve through other means. organicreactions.org

Tscherniac-Einhorn Reaction: This reaction is a type of amidoalkylation. wikipedia.orgontosight.ai It involves an acid-catalyzed electrophilic aromatic substitution where an N-hydroxymethylamide or N-hydroxymethylimide condenses with an aromatic compound. wikipedia.orgwikipedia.org In the context of isoquinoline synthesis, it can be applied to create alkaloid derivatives. wikipedia.org The mechanism involves the acid-promoted formation of a mesomerically stabilized cation from the N-hydroxymethylamide, which then acts as the electrophile in the substitution reaction. wikipedia.orgwikipedia.org

| Reaction Name | Key Reactants | Typical Product | Key Features |

|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | Requires strong dehydrating acids (e.g., POCl₃); product can be oxidized to isoquinoline. nrochemistry.comwikipedia.orgorganic-chemistry.org |

| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Tetrahydroisoquinoline | Acid-catalyzed; versatile for natural product synthesis. name-reaction.commdpi.comorganicreactions.org |

| Pomeranz-Fritsch | Benzaldehyde + Aminoacetaldehyde dialkyl acetal | Isoquinoline | Two-stage process involving condensation and acid-catalyzed cyclization. wikipedia.orgchemistry-reaction.comorganicreactions.org |

| Tscherniac-Einhorn | Aromatic Compound + N-Hydroxymethylamide | Amidoalkylated Aromatic | Acid-catalyzed electrophilic aromatic substitution. wikipedia.orgwikipedia.org |

Modern synthetic chemistry has introduced palladium catalysis as a powerful tool for constructing the isoquinoline skeleton, often with high efficiency and functional group tolerance. These methods include:

Annulation of N-methoxy benzamides with 2,3-allenoic acid esters via C-H activation to yield 3,4-substituted hydroisoquinolones. mdpi.com

Cyclization of 2-(1-alkynyl)benzaldimines followed by a subsequent Heck reaction to produce 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net This approach benefits from an ortho-methoxy group on the benzaldimine, which promotes the cyclization and stabilizes the palladium intermediate. researchgate.net

One-pot, four-component coupling of a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride. acs.orgnih.gov This modular approach utilizes a palladium-catalyzed α-arylation of an enolate, followed by in situ trapping and aromatization to deliver polysubstituted isoquinolines. acs.org

Reductive cyclization/ring-opening/aromatization cascade of N-propargyl oxazolidines under microwave irradiation, which provides 4-substituted isoquinolines. organic-chemistry.org

Copper catalysts, being more economical and less toxic than many precious metals, have gained prominence in the synthesis of nitrogen heterocycles. researchgate.net Several copper-catalyzed methods for isoquinoline synthesis have been developed:

An efficient intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, using a Cu(I) catalyst. nih.govrsc.org This green chemistry approach proceeds under mild conditions without the need for organic solvents or ligands and can selectively produce either isoquinolines or isoquinoline N-oxides. nih.govsemanticscholar.org

A tandem three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, catalyzed by copper(I). This method produces densely functionalized isoquinolines through a [3 + 2 + 1] cyclization. organic-chemistry.org

A sequential palladium-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with an alkyne, followed by a copper-catalyzed cyclization to yield the isoquinoline product in a short reaction time. organic-chemistry.org

Targeted Synthesis of Isoquinoline-3-yl Diphenyl Methanol (B129727) and its Structural Analogues

Once the isoquinoline core is available, the next synthetic challenge is the introduction of the diphenylmethanol (B121723) substituent at the C-3 position. This typically involves the reaction of a C-3 functionalized isoquinoline with appropriate organometallic reagents.

Diphenylmethanol itself can be synthesized through various methods, including photochemical reduction. A common laboratory preparation involves the photochemical reduction of benzophenone (B1666685). prepchem.compitt.edu This reaction is often carried out by exposing a solution of benzophenone in isopropyl alcohol to sunlight. prepchem.com During the reaction, benzophenone is converted to diphenylmethanol, and benzopinacol (B1666686) may form as a byproduct, which can be cleaved under the reaction conditions. prepchem.com

The direct addition of strong nucleophiles, such as Grignard or organolithium reagents, to an unsubstituted isoquinoline ring typically occurs at the C-1 position. quimicaorganica.org This is due to the electronic distribution within the heterocyclic ring system. Therefore, to achieve functionalization at the C-3 position to form the target molecule, a strategy involving a pre-functionalized isoquinoline is required.

A highly plausible and well-precedented route involves the use of an isoquinoline derivative with an electrophilic functional group at the C-3 position, such as an ester (e.g., ethyl isoquinoline-3-carboxylate). The reaction of such an ester with an excess of a phenyl organometallic reagent, like phenylmagnesium bromide (PhMgBr), proceeds via a two-step sequence: libretexts.org

Addition-Elimination: The first equivalent of the Grignard reagent adds to the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form an intermediate ketone, 3-benzoylisoquinoline.

Nucleophilic Addition: A second equivalent of the Grignard reagent then adds to the newly formed, electrophilic ketone carbonyl.

Work-up: Subsequent acidic work-up protonates the resulting alkoxide to yield the final tertiary alcohol, isoquinoline-3-yl diphenyl methanol.

| Step | Starting Material | Reagent | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Ethyl isoquinoline-3-carboxylate | 1 eq. Phenylmagnesium Bromide (PhMgBr) | 3-Benzoylisoquinoline | Nucleophilic acyl substitution forms a ketone intermediate. libretexts.org |

| 2 | 3-Benzoylisoquinoline | 1 eq. Phenylmagnesium Bromide (PhMgBr) | Magnesium alkoxide salt | Nucleophilic addition to the ketone carbonyl. sciencemadness.org |

| 3 | Magnesium alkoxide salt | Aqueous Acid (e.g., H₃O⁺) | Isoquinoline-3-yl diphenyl methanol | Protonation of the alkoxide yields the final tertiary alcohol. sciencemadness.org |

This organometallic addition strategy provides a direct and powerful method for constructing the target molecule from a suitably substituted isoquinoline precursor.

Multi-component Reaction Strategies Incorporating Isoquinoline and Aryl Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product that incorporates structural elements from each starting material. nih.gov This approach offers several advantages, including operational simplicity, high atom economy, and the rapid generation of molecular diversity. frontiersin.org In the context of isoquinoline synthesis, MCRs provide a powerful tool for the construction of diverse and complex scaffolds. frontiersin.org

One notable example involves a three-component reaction between isatin (B1672199), tetrahydroisoquinoline (THIQ), and a terminal alkyne in the presence of benzoic acid. This reaction proceeds through a series of steps, including the formation of a spirooxindole intermediate, cleavage of the C2–C3 bond in the isatin unit to generate an isocyanate, and subsequent addition of a second molecule of THIQ. acs.org This process ultimately yields N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides in moderate to excellent yields. acs.org The compatibility of various isatins and terminal alkynes in this reaction highlights its utility in generating a library of structurally diverse isoquinoline derivatives. acs.org

Another MCR strategy involves a Reissert-type reaction for the synthesis of phosphorylated dihydroisoquinolines. In this process, isoquinoline acts as a nucleophile, adding to an activated acetylene (B1199291) to form a zwitterionic intermediate. Protonation of this intermediate by a secondary phosphine (B1218219) oxide, followed by nucleophilic addition of the phosphorus reagent, leads to the final product. frontiersin.org This reaction is notable for its mild conditions, proceeding at room temperature with a short reaction time. frontiersin.org

The development of new MCRs continues to be an active area of research, with the potential to provide even more efficient and versatile routes to complex isoquinoline-containing molecules.

| Reactants | Reaction Type | Key Features | Product | Ref |

| Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Three-component reaction | Forms spirooxindole intermediate, generates isocyanate | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides | acs.org |

| Isoquinoline, Activated Acetylene, Secondary Phosphine Oxide | Reissert-type reaction | Mild conditions, room temperature, short reaction time | Phosphorylated dihydroisoquinolines | frontiersin.org |

Advanced Synthetic Strategies for Functionalized Isoquinolines

Recent advancements in synthetic organic chemistry have led to the development of powerful new methods for the synthesis of functionalized isoquinolines. These strategies often employ transition-metal catalysis to achieve high levels of efficiency and selectivity.

C-H activation has emerged as a transformative tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. In the context of isoquinoline synthesis, C-H activation and annulation cascades have proven to be particularly effective. These reactions typically involve the use of a directing group to guide a transition-metal catalyst to a specific C-H bond, which is then cleaved and incorporated into a new ring system.

Various transition metals, including palladium, rhodium, and cobalt, have been successfully employed in these transformations. mdpi.com For instance, rhodium(III)-catalyzed C-H activation of aryl aldimines and subsequent oxidative coupling with internal alkynes provides a general route to 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. acs.org Mechanistic studies suggest that the C-N bond formation occurs via reductive elimination from a rhodium(III) species. acs.org

Similarly, cobalt-catalyzed decarboxylative C-H activation/annulation cascades offer a regioselective pathway to isoquinolones and isoindolinones. colab.wsnih.gov In this approach, benzamides react with alkynyl carboxylic acids in the presence of a cobalt(II) catalyst. nih.gov The reaction can be switched to selectively produce either isoquinolones or isoindolinones. nih.gov

A one-pot, three-component synthesis of multifunctionalized isoquinolones has also been developed using a rhodium(III)-catalyzed C-H activation and tandem annulation strategy. acs.org This method utilizes readily available starting materials, including 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids, and is characterized by its broad functional group tolerance and high yields. acs.org

| Catalyst | Reactants | Key Features | Product | Ref |

| Rhodium(III) | Aryl Aldimines, Internal Alkynes | Oxidative coupling, high regioselectivity | 3,4-Disubstituted Isoquinolines | acs.org |

| Cobalt(II) | Benzamides, Alkynyl Carboxylic Acids | Decarboxylative C-H activation, switchable selectivity | Isoquinolones and Isoindolinones | colab.wsnih.gov |

| Rhodium(III) | 2-Oxazolines, Iodonium Ylides, Carboxylic Acids | Three-component, tandem annulation, broad functional group tolerance | Multifunctionalized Isoquinolones | acs.org |

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of an aromatic ring at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org This generates an aryllithium intermediate that can then react with various electrophiles, leading to the formation of highly substituted aromatic compounds with excellent regioselectivity. wikipedia.org

The DMG, which is typically a Lewis basic functional group containing a heteroatom, coordinates to an organolithium reagent, such as n-butyllithium. wikipedia.orgbaranlab.org This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction. baranlab.org A wide range of functional groups can serve as DMGs, including amides, amines, and methoxy (B1213986) groups. wikipedia.org

In the synthesis of isoquinoline derivatives, DoM can be employed to introduce substituents at specific positions on the isoquinoline core or on an aromatic precursor that will later be cyclized to form the isoquinoline ring. This approach offers a high degree of control over the regiochemical outcome of the substitution reaction, which is often difficult to achieve using traditional electrophilic aromatic substitution methods.

The choice of the organolithium base can be crucial in determining the outcome of the reaction. In some cases, simply switching the organolithium reagent can lead to different products, allowing for programmable chemoselectivity. For example, in a choline (B1196258) chloride-based eutectic mixture, the same aromatic carboxylic acid amide can undergo either DoM or nucleophilic acyl substitution depending on the nature of the organolithium base used. rsc.org

The development of stereoselective and asymmetric methods for the synthesis of isoquinoline derivatives is of great importance, as many biologically active isoquinoline alkaloids are chiral. acs.org These methods aim to control the three-dimensional arrangement of atoms in the final product, leading to the formation of a single enantiomer or diastereomer.

Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.gov In the context of isoquinoline synthesis, both diastereoselective and enantioselective catalytic methods have been successfully applied. acs.org

One approach involves the stereoselective addition of nucleophiles to imines or iminium ions. For example, the Pudovik reaction, which involves the addition of dialkyl phosphites to imines, is a convenient method for preparing α-aminophosphonates, which are key intermediates in the synthesis of α-aminophosphonic acids. nih.gov The stereoselectivity of this reaction can be controlled by using a chiral imine, a chiral phosphite, or a chiral catalyst. nih.gov

Homogeneous catalysis has also proven to be a powerful tool for the asymmetric synthesis of isoquinoline alkaloids. acs.org Chiral transition-metal complexes can be used to catalyze a variety of reactions, such as hydrogenation and cyclization, with high levels of enantioselectivity.

The principle behind asymmetric synthesis lies in creating a diastereomeric relationship between the transition states leading to the different stereoisomers. youtube.com Since diastereomers have different energies, one transition state will be favored over the other, resulting in the preferential formation of one stereoisomer. youtube.com

Chemical Reactivity and Mechanistic Investigations of Isoquinoline 3 Yl Diphenyl Methanol

Reactivity of the Tertiary Alcohol Functionality

The tertiary nature of the alcohol in isoquinoline-3-yl diphenyl methanol (B129727), coupled with the steric bulk of the attached phenyl and isoquinoline (B145761) rings, dictates its reactivity profile, particularly in oxidation, reduction, substitution, and elimination reactions.

Oxidation: The oxidation of tertiary alcohols is generally challenging due to the absence of a hydrogen atom on the carbinol carbon. researchgate.netyoutube.comlibretexts.orglibretexts.orglibretexts.org Standard oxidizing agents, such as those based on chromium, are typically ineffective as the reaction would necessitate the cleavage of a carbon-carbon bond, which is energetically unfavorable. youtube.com

Reduction: In contrast, the reduction of the tertiary benzylic alcohol in isoquinoline-3-yl diphenyl methanol to form the corresponding hydrocarbon, 3-(diphenylmethyl)isoquinoline, is a more feasible transformation. nih.govlibretexts.orglibretexts.orgwikipedia.orgharvard.edu The benzylic position of the alcohol facilitates reduction. Reagents like hydriodic acid in a biphasic system have been shown to be effective in reducing benzylic alcohols, with tertiary alcohols often reacting faster than primary or secondary ones. nih.govlibretexts.org

Table 1: Reactivity of the Tertiary Alcohol Functionality

| Reaction Type | Reagent/Conditions | Expected Product | General Observations |

| Oxidation | Strong oxidizing agents (e.g., CrO₃, KMnO₄) | No reaction | Tertiary alcohols are resistant to oxidation under standard conditions. |

| Reduction | Hydriodic acid / Red phosphorus | 3-(Diphenylmethyl)isoquinoline | Benzylic tertiary alcohols can be reduced to the corresponding alkane. |

Substitution: Nucleophilic substitution at the tertiary carbinol center of isoquinoline-3-yl diphenyl methanol is expected to proceed, if at all, via an SN1-type mechanism. This is due to the stability of the resulting tertiary carbocation, which is further stabilized by the adjacent phenyl and isoquinoline rings. However, SN1 reactions with tertiary alcohols can be difficult to control and are often accompanied by elimination reactions. researchgate.netnih.gov The significant steric hindrance around the tertiary carbon also makes SN2 reactions highly unlikely. researchgate.net

Elimination: Dehydration is a prominent reaction for tertiary alcohols, typically proceeding through an E1 or E2 mechanism to form an alkene. libretexts.orgnih.govnih.gov In the case of isoquinoline-3-yl diphenyl methanol, acid-catalyzed dehydration would lead to the formation of 3-(diphenylvinyl)isoquinoline. The reaction proceeds by protonation of the hydroxyl group, followed by the loss of a water molecule to generate a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene. The conditions for dehydration of tertiary alcohols are generally milder than for primary or secondary alcohols. libretexts.orgnih.gov

Table 2: Substitution and Elimination Reactions

| Reaction Type | Mechanism | Reagent/Conditions | Expected Product |

| Substitution | SN1 | Strong acid (e.g., HBr) | 3-(Bromodiphenylmethyl)isoquinoline |

| Elimination | E1 | Strong acid (e.g., H₂SO₄), heat | 3-(Diphenylvinyl)isoquinoline |

Electrophilic and Nucleophilic Reactivity of the Isoquinoline Ring System

The isoquinoline nucleus is an aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring generally occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. masterorganicchemistry.com The preferred positions for electrophilic attack are C-5 and C-8. masterorganicchemistry.com The presence of the bulky diphenylmethanol (B121723) substituent at the C-3 position is expected to exert a significant steric influence, potentially favoring substitution at the C-5 and C-8 positions, which are further away from this large group. The electronic effect of the diphenylmethanol group, being weakly deactivating, would further disfavor attack on the pyridine ring.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-(diphenylmethyl)isoquinoline and 8-Nitro-3-(diphenylmethyl)isoquinoline |

| Bromination | Br₂/FeBr₃ | 5-Bromo-3-(diphenylmethyl)isoquinoline and 8-Bromo-3-(diphenylmethyl)isoquinoline |

| Sulfonation | SO₃/H₂SO₄ | Isoquinoline-5-sulfonic acid, 3-(diphenylmethyl)- and Isoquinoline-8-sulfonic acid, 3-(diphenylmethyl)- |

The nitrogen atom in the isoquinoline ring makes the heterocyclic part of the molecule susceptible to nucleophilic attack, particularly at the C-1 position. masterorganicchemistry.comyoutube.comyoutube.com This is due to the ability of the nitrogen to stabilize the negative charge in the intermediate. The presence of a substituent at the C-3 position is unlikely to change this inherent reactivity at C-1. Nucleophilic addition to the nitrogen atom itself can also occur, leading to the formation of isoquinolinium salts.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving isoquinoline-3-yl diphenyl methanol are largely inferred from the general principles of organic chemistry. For instance, the reduction of the tertiary alcohol likely proceeds through the formation of a stable benzylic carbocation intermediate after initial protonation of the hydroxyl group. wikipedia.org Similarly, SN1 substitution and E1 elimination reactions at the tertiary alcohol center would also involve this key carbocation intermediate.

In electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the substitution. For nucleophilic attack at C-1 of the isoquinoline ring, the reaction proceeds through a Meisenheimer-like intermediate where the negative charge is delocalized onto the electronegative nitrogen atom.

Further detailed mechanistic studies, potentially employing computational methods and isotopic labeling, would be beneficial to fully elucidate the specific transition states and intermediates involved in the reactions of this sterically hindered and electronically complex molecule.

No Detailed Research Findings Available for Specific Reactivity of Isoquinoline-3-yl Diphenyl Methanol

Despite a comprehensive search of available scientific literature, detailed research findings concerning the specific chemical reactivity of Isoquinoline-3-yl diphenyl methanol are not available, particularly regarding its role in radical coupling processes and intramolecular cyclization pathways.

The investigation into the chemical behavior of Isoquinoline-3-yl diphenyl methanol focused on two specific areas as requested:

Spectroscopic and Structural Elucidation in Research

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

Torsional Angle Analysis and Conformational Preferences

The three-dimensional arrangement of isoquinoline-3-yl diphenyl methanol (B129727) is defined by the relative orientations of its constituent aromatic rings and the hydroxyl group. The rotation around the single bonds connecting the diphenylmethyl alcohol moiety to the isoquinoline (B145761) ring gives rise to different conformations, which can be characterized by specific torsional angles. While a crystal structure for isoquinoline-3-yl diphenyl methanol itself is not publicly available, analysis of closely related structures provides significant insight into its likely conformational behavior.

In the case of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings is 74.34 (6)°. nih.gov This significant twist is a result of the steric repulsion between the ortho-hydrogens on the respective rings. The central carbon atom, bonded to both aromatic rings, the hydroxyl group, and a hydrogen atom, acts as a stereocenter. nih.gov The torsional angles involving the hydroxyl group are also crucial for defining the molecule's conformation and its potential for hydrogen bonding. nih.gov For instance, the O—C—C—N torsional angle in the non-chlorinated analogue, phenyl(pyridin-2-yl)methanol, is reported as -150.6 (2)°. nih.gov

The conformational preferences of diphenylmethanol (B121723) derivatives are often governed by the minimization of steric strain between the bulky phenyl groups. The rotation around the C-C bonds connecting the phenyl rings to the central methoxy (B1213986) group in some derivatives is highly restricted. nih.gov This restricted rotation suggests that specific conformations are significantly more stable than others.

For isoquinoline-3-yl diphenyl methanol, it is anticipated that the two phenyl rings and the isoquinoline ring system will adopt a propeller-like arrangement around the central carbinol carbon. This conformation minimizes steric clashes between the ortho-hydrogens of the aromatic rings. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, potentially influencing the orientation of the hydroxyl group. nih.gov

The following table presents selected torsional angles from a closely related compound, which can be considered representative of the likely values for isoquinoline-3-yl diphenyl methanol.

| Torsional Angle | Value (°) |

| Dihedral angle between aromatic rings | ~74 |

| O—C—C—N (analogous) | ~-151 |

Data inferred from the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol and its non-chlorinated analogue. nih.gov

The preference for a non-planar conformation is a common feature in molecules containing multiple aromatic rings attached to a single tetrahedral carbon. researchgate.netresearchgate.net This is a direct consequence of avoiding unfavorable steric interactions. The specific values of the torsional angles will ultimately depend on the fine balance of steric repulsion, electronic effects, and potential intramolecular hydrogen bonding.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to model the system accurately. researchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict its ground-state conformation. For (isoquinolin-3-yl)(diphenyl)methanol (B1497597), this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the isoquinoline (B145761) core, the diphenyl groups, and the methanol (B129727) moiety.

The electronic structure can then be analyzed from this optimized geometry. Key aspects include the distribution of electron density, the molecular electrostatic potential (MEP), and the frontier molecular orbitals (FMOs). The MEP map reveals regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.

Table 1: Representative Calculated Structural Parameters for (Isoquinolin-3-yl)(diphenyl)methanol (Note: These values are illustrative of typical outputs from DFT calculations and are based on standard bond lengths and angles for similar structural motifs.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length | C (methanol) | O (hydroxyl) | - | ~1.43 Å |

| Bond Length | C (methanol) | C (isoquinoline) | - | ~1.52 Å |

| Bond Length | C (methanol) | C (phenyl 1) | - | ~1.54 Å |

| Bond Length | C (methanol) | C (phenyl 2) | - | ~1.54 Å |

| Bond Angle | C (isoquinoline) | C (methanol) | O (hydroxyl) | ~109.5° |

| Bond Angle | C (phenyl 1) | C (methanol) | C (phenyl 2) | ~111.0° |

| Dihedral Angle | N (isoquinoline) | C (ring) | C (ring) | C (substituent) |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate or interpret experimental results. By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Similarly, by computing the vibrational frequencies, a theoretical Infrared (IR) and Raman spectrum can be generated, allowing for the assignment of specific peaks to the vibrational modes of the molecule (e.g., O-H stretch, C=N stretch, aromatic C-H bends).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) (Note: Values are referenced against a standard (e.g., TMS) and are typical predictions from GIAO-DFT calculations.)

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Hydroxyl (-OH) | 4.5 - 5.5 |

| Aromatic (Phenyl & Isoquinoline) | 7.0 - 8.5 |

| Methanol (-CH) | 5.8 - 6.2 |

| ¹³C NMR | |

| Methanol Carbon (-C-OH) | 75 - 85 |

| Aromatic Carbons | 120 - 150 |

Molecular Dynamics and Docking Simulations for Molecular Recognition Studies

To understand how (isoquinolin-3-yl)(diphenyl)methanol might interact with biological systems, such as enzymes or receptors, molecular dynamics (MD) and docking simulations are employed. These methods are particularly valuable in drug discovery and materials science.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Studies on similar isoquinoline derivatives have used docking to explore binding modes within enzyme active sites. nih.gov For instance, a docking simulation of (isoquinolin-3-yl)(diphenyl)methanol into an enzyme like leucine (B10760876) aminopeptidase (B13392206) could reveal key interactions. The simulation would position the molecule within the binding pocket and score the conformation based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. nih.gov It has been shown that isoquinoline derivatives can form hydrogen bonds and coordinate with metal ions (e.g., zinc) in an active site, which are crucial for inhibitory activity. nih.gov

MD simulations build upon this by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding.

Table 3: Potential Interactions from Molecular Docking Simulation

| Interaction Type | Molecule Moiety | Potential Protein Residue Partner |

| Hydrogen Bond | Hydroxyl (-OH) group | Aspartate, Glutamate, Serine |

| Hydrogen Bond | Isoquinoline Nitrogen | Serine, Threonine, Asparagine |

| π-π Stacking | Phenyl rings, Isoquinoline ring | Phenylalanine, Tyrosine, Tryptophan |

| Metal Coordination | Isoquinoline Nitrogen | Zinc ion (in metalloenzymes) |

Reaction Pathway and Transition State Analysis

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For (isoquinolin-3-yl)(diphenyl)methanol, this could involve studying its synthesis, degradation, or participation in photochemical reactions.

For example, studies on structurally related compounds have investigated photoaddition and photoisomerization pathways. A theoretical analysis could calculate the energy barriers for a proposed reaction, determining the most likely pathway. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculated by DFT, several quantum chemical descriptors can be derived to predict the global and local reactivity of (isoquinolin-3-yl)(diphenyl)methanol. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Hardness and Softness: Global hardness (η) and softness (S) are derived from the HOMO and LUMO energies and quantify the molecule's resistance to change in its electron distribution.

Electronegativity (χ) and Electrophilicity Index (ω): These descriptors measure the molecule's ability to attract electrons.

By analyzing the distribution of the HOMO and LUMO across the molecule, one can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Table 4: Quantum Chemical Descriptors and Reactivity Implications

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. |

| Global Hardness (η) | (E(LUMO) - E(HOMO))/2 | Measures resistance to charge transfer. |

| Global Softness (S) | 1 / η | Reciprocal of hardness; indicates high polarizability. |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering upon accepting electrons. |

Applications As a Research Tool and Chemical Scaffold

Applications in Advanced Organic Synthesis

In the realm of advanced organic synthesis, isoquinoline-3-yl diphenyl methanol (B129727) and its derivatives have demonstrated significant potential in driving the creation of complex molecular architectures with high degrees of selectivity and efficiency.

The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. The isoquinoline-3-yl diphenyl methanol framework, possessing a chiral secondary alcohol and a nitrogen-containing heterocycle, is an excellent candidate for the design of novel ligands. While direct use of isoquinoline-3-yl diphenyl methanol as a ligand is not extensively documented, its structural motifs are found in highly effective chiral ligands for a variety of asymmetric reactions.

Chiral 1,2-amino alcohols containing an isoquinoline (B145761) moiety are a well-established class of ligands for catalytic enantioselective reactions. science.govnih.govnih.govmdpi.comresearchgate.net These ligands, often derived from isoquinoline precursors, can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. For instance, the combination of a chiral amino alcohol with a metal catalyst can facilitate reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes with high yields and enantiomeric excesses. nih.gov

The general structure of such ligands often involves the nitrogen atom of the isoquinoline ring and the oxygen atom of the alcohol functionality acting as a bidentate ligand, chelating to the metal catalyst. The steric bulk provided by the diphenyl groups in isoquinoline-3-yl diphenyl methanol can be advantageous in creating a well-defined chiral pocket, thereby enhancing enantioselectivity.

Table 1: Examples of Asymmetric Reactions Utilizing Isoquinoline-based Chiral Ligands

| Reaction Type | Chiral Ligand Type | Metal Catalyst | Achieved Enantioselectivity (ee) | Reference |

| Addition of Diethylzinc to Aldehydes | Isoquinoline-based amino alcohol | Ti(Oi-Pr)₄ | Up to 99% | nih.gov |

| Asymmetric Allylic Alkylation | Pyridinooxathiane derivative | Palladium | High | researchgate.net |

| Asymmetric Aldol Reaction | Thiophene-2,5-bis(amino-alcohol) | Copper(II) | Up to 96% | chemrxiv.org |

| Asymmetric Cycloaddition | Axially chiral triazoloisoquinolin-3-ylidene | Gold(I) | High | researchgate.net |

This table presents representative examples of asymmetric reactions where isoquinoline-containing ligands have been successfully employed, highlighting the potential of ligands derived from or structurally related to isoquinoline-3-yl diphenyl methanol.

The isoquinoline core is a privileged scaffold found in a vast array of natural products and pharmaceutically active compounds. wikipedia.org Consequently, methods for the synthesis of complex heterocyclic systems based on the isoquinoline framework are of great interest. organic-chemistry.orgyoutube.com Isoquinoline-3-yl diphenyl methanol can serve as a valuable precursor for the construction of more elaborate heterocyclic structures.

The reactivity of the hydroxyl group and the isoquinoline ring allows for a variety of synthetic transformations. For instance, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce new functionalities. Furthermore, the isoquinoline ring system can undergo various C-H functionalization and cyclization reactions to build fused ring systems. organic-chemistry.orgresearchgate.net

For example, through a series of synthetic steps, the isoquinoline-3-yl diphenyl methanol could be transformed into polycyclic aromatic compounds or other complex alkaloids. The specific reaction pathways would depend on the desired target molecule and could involve well-established methodologies in heterocyclic chemistry. nih.gov

Beyond its role as a precursor, isoquinoline-3-yl diphenyl methanol can also act as a key reagent in specific synthetic transformations. The diphenylmethanol (B121723) moiety can participate in reactions such as reductions or act as a bulky protecting group.

While specific examples detailing the use of isoquinoline-3-yl diphenyl methanol as a reagent are not extensively reported in the literature, the known reactivity of its functional groups suggests potential applications. For instance, the hydroxyl group could be oxidized to a ketone, which could then participate in various carbonyl chemistry reactions. The bulky diphenylmethyl group could also be used to direct the regioselectivity of reactions on the isoquinoline ring.

Scaffold for the Development of Functional Chemical Probes

The development of chemical probes is crucial for understanding biological processes at the molecular level. The isoquinoline scaffold, with its inherent spectroscopic properties and biological relevance, provides an excellent foundation for the design of such probes.

Understanding how small molecules interact with enzymes is fundamental to drug discovery and chemical biology. Isoquinoline derivatives have been identified as inhibitors of various enzymes, making them valuable scaffolds for developing probes to study enzyme-ligand interactions. researchgate.net

By incorporating reporter groups, such as radioactive isotopes or affinity tags, onto the isoquinoline-3-yl diphenyl methanol scaffold, researchers can create probes to identify and characterize the binding partners of these molecules within a biological system. The diphenylmethanol portion of the molecule can contribute to the binding affinity and selectivity of the probe for its target enzyme. Molecular docking studies on various isoquinoline derivatives have shown that the substituent groups play a crucial role in the binding energy and interaction with the active site of enzymes like acetylcholinesterase. researchgate.net

Fluorescence-based techniques are powerful tools for visualizing and tracking biological molecules and processes in real-time. The isoquinoline ring system is known to exhibit fluorescent properties, and its derivatives have been successfully developed as fluorescent probes. nih.govmdpi.comnih.govnih.govunimi.it

Derivatization of isoquinoline-3-yl diphenyl methanol can lead to the creation of novel fluorescent dyes. The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be fine-tuned by modifying the substituents on the isoquinoline ring and the diphenylmethanol group. mdpi.com For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the fluorescence characteristics. mdpi.com

These fluorescent derivatives can be designed to target specific cellular compartments or biomolecules, enabling their visualization through fluorescence microscopy. For instance, some isoquinoline derivatives have been shown to localize in the cell nucleus, acting as effective nuclear dyes. nih.govunimi.it The ability to attach these fluorescent isoquinoline scaffolds to other biomolecules, such as proteins or nucleic acids, further expands their utility as fluorescent labels in various bioanalytical applications. nih.govresearchgate.net

Table 2: Fluorescent Properties of Selected Isoquinoline Derivatives

| Isoquinoline Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |

| 1-(Isoquinolin-3-yl)azetidin-2-one | 295 | 363 | 0.963 | mdpi.comnih.gov |

| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 296 | 360 | 0.634 | mdpi.comnih.gov |

| 1-(Isoquinolin-3-yl)piperidin-2-one | 297 | 351 | 0.389 | mdpi.comnih.gov |

| Highly functionalized 3-Hydroxyisoquinoline | 358-383 | 395-446 | 0.20-0.90 | unimi.it |

This table showcases the fluorescent properties of some representative isoquinoline derivatives, illustrating the potential of the isoquinoline scaffold in the development of fluorescent tools. The properties are highly dependent on the specific substitution pattern.

Role in Materials Science Research

Building Block for Polymer Synthesis

There is currently no available scientific literature or research data to support the use of isoquinoline-3-yl diphenyl methanol as a monomer or building block for polymer synthesis.

Components in Conductive and Optical Materials Research

No research findings were identified that describe the incorporation or study of isoquinoline-3-yl diphenyl methanol in the development of conductive or optical materials. While some isoquinoline derivatives have been investigated for their luminescent properties, this research does not extend to isoquinoline-3-yl diphenyl methanol itself. acs.org

Future Research Directions and Open Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoquinoline (B145761) derivatives is a well-established field, with classical methods like the Bischler-Napieralski and Pictet-Spengler reactions providing foundational routes. pharmaguideline.com Modern advancements have introduced a plethora of transition-metal-catalyzed methods, utilizing palladium, copper, rhodium, and ruthenium to construct the isoquinoline core with high efficiency and functional group tolerance. nih.govorganic-chemistry.org However, the direct synthesis of isoquinoline-3-yl diphenyl methanol (B129727) is not explicitly detailed, presenting an immediate research opportunity.

Future investigations could focus on developing convergent synthetic strategies. A plausible retrosynthetic analysis suggests two primary pathways:

Grignard Addition to an Isoquinoline-3-carboxaldehyde: This approach would involve the synthesis of an isoquinoline-3-carboxaldehyde precursor, followed by the addition of a phenylmagnesium halide. This route's efficiency would depend on the selective synthesis and stability of the aldehyde precursor.

Addition of an Isoquinoline-3-ylmetal Reagent to Benzophenone (B1666685): This pathway would require the generation of a 3-isoquinolyl organometallic species (e.g., from 3-haloisoquinoline), which would then react with benzophenone.

A significant challenge and a key area for innovation lie in developing these syntheses under sustainable or "green" conditions. This would involve exploring:

Catalyst Systems: Employing earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals.

Solvent Selection: Utilizing benign solvents like water, ethanol, or supercritical CO2, or developing solvent-free reaction conditions.

Energy Efficiency: Investigating microwave-assisted or flow-chemistry protocols to reduce reaction times and energy consumption. nih.gov

The development of a one-pot, multi-component reaction that assembles the final structure from simpler, readily available starting materials would represent a particularly elegant and efficient synthetic solution. organic-chemistry.org

Exploration of Underexplored Reactivity Profiles

The reactivity of isoquinoline-3-yl diphenyl methanol is a rich, yet unexplored, domain. The molecule contains several reactive sites: the basic nitrogen atom of the isoquinoline ring, the aromatic rings susceptible to electrophilic substitution, the C-H bonds available for functionalization, and the secondary alcohol of the diphenylmethanol (B121723) group. pharmaguideline.comshahucollegelatur.org.in

Future research should systematically probe the reactivity at each of these sites:

Reactions at the Hydroxyl Group: Standard alcohol reactions such as oxidation to the corresponding ketone (isoquinolin-3-yl benzophenone), esterification, or etherification could yield a library of new derivatives with potentially novel properties.

Reactivity of the Isoquinoline Nitrogen: N-alkylation or N-oxidation would modify the electronic properties of the heterocyclic ring, influencing its reactivity and potential as a ligand.

C-H Activation/Functionalization: Modern synthetic methods could be applied to selectively functionalize the C-H bonds on both the isoquinoline and phenyl rings. This is a powerful strategy for late-stage diversification of the core structure, allowing for the introduction of new functional groups without de novo synthesis. diva-portal.org

Photochemical Reactivity: The combination of aromatic systems suggests potential for interesting photochemical transformations, such as cyclizations or rearrangements, an area that remains completely unexplored for this molecule.

A key challenge will be to understand the interplay between the bulky diphenylmethanol moiety and the planar isoquinoline ring, and how this steric and electronic communication dictates the regioselectivity of these reactions.

Integration into Advanced Supramolecular Assemblies

The structural characteristics of isoquinoline-3-yl diphenyl methanol make it a compelling candidate for applications in supramolecular chemistry. The planar isoquinoline unit can participate in π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. The hydroxyl group is a classic hydrogen bond donor and acceptor.

Future research could explore its use as a building block (a "tecton") for creating complex, self-assembled structures:

| Potential Supramolecular Assembly | Key Interaction | Potential Application |

| Coordination Polymers/Metal-Organic Frameworks (MOFs) | Coordination of the isoquinoline nitrogen to metal centers. | Gas storage, catalysis, sensing. |

| Hydrogen-Bonded Networks | Self-assembly via the hydroxyl group and nitrogen acceptor. | Crystal engineering, functional soft materials. |

| Host-Guest Complexes | The diphenylmethanol group could form a cavity to encapsulate smaller guest molecules. | Molecular recognition, drug delivery. |

An open challenge is to control the self-assembly process to generate predictable and stable supramolecular architectures. This requires a deep understanding of the non-covalent interactions at play and how to modulate them through subtle changes in the molecular structure or the environment (e.g., solvent, temperature).

Further Elucidation of Mechanistic Aspects in Complex Reactions

As novel synthetic methods and reactions are developed for isoquinoline-3-yl diphenyl methanol, a corresponding effort to understand the underlying reaction mechanisms will be crucial. For instance, in transition-metal-catalyzed C-H functionalization reactions, detailed mechanistic studies would be necessary to understand the role of the catalyst, the directing-group effect (if any) of the isoquinoline nitrogen or the hydroxyl group, and the factors controlling regioselectivity.

Future mechanistic investigations would likely employ a combination of experimental and computational techniques:

Kinetic Studies: To determine reaction orders and rate laws.

Isotope Labeling Experiments: To trace the path of atoms throughout the reaction.

In-situ Spectroscopic Analysis: Using techniques like NMR or IR to identify transient intermediates.

Computational Modeling (DFT): To map potential energy surfaces, visualize transition states, and rationalize observed selectivities.

A significant challenge is the isolation or detection of fleeting, high-energy intermediates, which are often the key to unlocking a full mechanistic understanding.

Computational and Data-Driven Design of Next-Generation Analogues

Computational chemistry and data-driven approaches offer a powerful avenue for accelerating the discovery of new analogues of isoquinoline-3-yl diphenyl methanol with tailored properties. nih.gov Even without extensive existing data on this specific molecule, its structure can serve as a starting point for in silico design.

Future research in this area should focus on:

Virtual Library Design: Creating large virtual libraries of derivatives by computationally modifying the parent structure (e.g., changing substituents on the phenyl rings or the isoquinoline core).

QSAR (Quantitative Structure-Activity Relationship) Modeling: If initial biological or material property data can be generated for a small set of analogues, QSAR models could be built to predict the properties of new, untested compounds, guiding synthetic efforts toward the most promising candidates.

Molecular Docking: If a specific biological target (like an enzyme or receptor) is identified, molecular docking simulations can predict the binding affinity and orientation of potential analogues, prioritizing them for synthesis and testing. nih.gov

The primary challenge is the "garbage in, garbage out" principle; the accuracy of computational predictions is heavily dependent on the quality of the input data and the chosen computational models. Therefore, a tight feedback loop between computational design and experimental validation is essential for success. This iterative cycle of design, synthesis, and testing holds the key to unlocking the full potential of the isoquinoline-3-yl diphenyl methanol scaffold for future applications in medicine and materials science.

Q & A

Q. What are the key considerations for optimizing the synthesis of Isoquinoline-3-yl diphenyl methanol to achieve high yield and purity?

Synthesis optimization requires careful control of reaction conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., anhydrous THF or DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Phosphine-based catalysts (e.g., PPh₃) improve azide reduction and amine formation in multi-step syntheses .

- Temperature : Reactions are often conducted at 0°C to room temperature to minimize side reactions .

- Chromatographic purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>90%) .

Q. How can researchers confirm the structural integrity of synthesized Isoquinoline-3-yl diphenyl methanol?

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm and methoxy groups at δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 311.131 (C₂₂H₁₇NO) .

- X-ray crystallography : For crystalline derivatives, this provides unambiguous confirmation of stereochemistry .

Q. What safety protocols are essential when handling Isoquinoline-3-yl diphenyl methanol in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .

- Emergency measures : In case of exposure, rinse with water for 15 minutes and seek immediate medical attention, providing the SDS .

Advanced Research Questions

Q. How do reaction kinetics differ between solid-state and solvent-based oxidation of Isoquinoline-3-yl diphenyl methanol?

Solid-state oxidation (e.g., to benzophenone derivatives) follows distinct kinetics due to restricted molecular mobility:

- Rate laws : Pseudo-first-order kinetics dominate in solvents, while solid-state reactions may follow Avrami-Erofeev models due to nucleation effects .

- Activation energy : Solid-state reactions often exhibit higher activation energies (e.g., 50–70 kJ/mol) compared to solvent-based systems (30–50 kJ/mol) .

- Analytical methods : Use FTIR or Raman spectroscopy to track real-time carbonyl group formation in solid matrices .

Q. What methodologies are effective in resolving contradictions in reported biological activities of Isoquinoline-3-yl diphenyl methanol derivatives?

Discrepancies in bioactivity data can be addressed through:

- Target-specific assays : Use radiolabeled ligand binding assays to quantify interactions with enzymes (e.g., tyrosyl-DNA-phosphodiesterase) .

- Functional studies : Conduct dose-response experiments in cell lines (e.g., IC₅₀ determination) to validate cytotoxicity or antioxidant effects .

- Solubility correction : Pre-dissolve compounds in DMSO/methanol mixtures (≤0.1% final concentration) to avoid false negatives in cell-based assays .

Q. How can computational models like UNIFAC predict the solubility and reactivity of Isoquinoline-3-yl diphenyl methanol in different solvents?

The UNIFAC model estimates thermodynamic properties using group contribution parameters:

- Group interactions : Parameters for –OCOO– (carbonate) and –CH₃OH (methanol) groups predict solubility in polar solvents like DMF or methanol .

- Validation : Compare predicted vapor-liquid equilibrium (VLE) data with experimental results to refine parameters for mixed-solvent systems .

- Application : Use these models to optimize reaction solvents for transesterification or catalytic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.